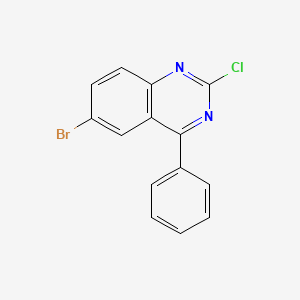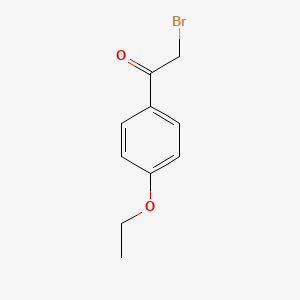
3-ヒドロキシフェニルホルムアミド
概要
説明
N-(3-Hydroxyphenyl)formamide is an organic compound with the molecular formula C7H7NO2 It is a formamide derivative where the formyl group is attached to the nitrogen atom of 3-hydroxyaniline
科学的研究の応用
N-(3-Hydroxyphenyl)formamide has several applications in scientific research:
作用機序
Target of Action
N-(3-hydroxyphenyl)formamide is a formamide derivative. Formamides are key intermediates for the synthesis of functional or biologically active molecules . .
Mode of Action
For instance, some formamides have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Formamides, including N-(3-hydroxyphenyl)formamide, can be metabolized by formamidases (EC 3.5.1.49), which catalyze the hydrolysis of the amide bond in formamide to release formate and ammonia . This suggests that N-(3-hydroxyphenyl)formamide may be involved in nitrogen metabolism pathways.
Result of Action
Formamides are known to be key intermediates in the synthesis of various biologically active molecules .
Action Environment
It’s worth noting that formamides can serve as a nitrogen source in biotechnological production processes , suggesting that the availability of nitrogen in the environment could potentially influence the action of N-(3-hydroxyphenyl)formamide.
生化学分析
Biochemical Properties
N-(3-hydroxyphenyl)formamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with formamidases, which are enzymes that catalyze the hydrolysis of formamide to formic acid and ammonia . This interaction is crucial for its role as a nitrogen source in metabolic processes. Additionally, N-(3-hydroxyphenyl)formamide can act as a substrate for certain oxidoreductases, influencing redox reactions within cells .
Cellular Effects
N-(3-hydroxyphenyl)formamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, N-(3-hydroxyphenyl)formamide can impact cellular metabolism by altering the flux of metabolic pathways, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of N-(3-hydroxyphenyl)formamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific active sites on enzymes, leading to either inhibition or activation of their catalytic functions . This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, N-(3-hydroxyphenyl)formamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-hydroxyphenyl)formamide can change over time. Its stability and degradation are important factors to consider. Studies have shown that N-(3-hydroxyphenyl)formamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to N-(3-hydroxyphenyl)formamide has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of N-(3-hydroxyphenyl)formamide vary with different dosages in animal models. At low doses, it has been found to have minimal impact on cellular function . At higher doses, N-(3-hydroxyphenyl)formamide can exhibit toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and metabolic processes.
Metabolic Pathways
N-(3-hydroxyphenyl)formamide is involved in several metabolic pathways. It interacts with enzymes such as formamidases and oxidoreductases, influencing the conversion of formamide to formic acid and ammonia . This interaction affects metabolic flux and metabolite levels within the cell. Additionally, N-(3-hydroxyphenyl)formamide can participate in redox reactions, impacting the overall redox state of the cell .
Transport and Distribution
Within cells and tissues, N-(3-hydroxyphenyl)formamide is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation . The distribution of N-(3-hydroxyphenyl)formamide within tissues can influence its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of N-(3-hydroxyphenyl)formamide is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, N-(3-hydroxyphenyl)formamide may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions: N-(3-Hydroxyphenyl)formamide can be synthesized through several methods. One common approach involves the formylation of 3-hydroxyaniline using formic acid or formylating agents such as N,N-dimethylformamide (DMF) in the presence of acetic acid . Another method includes the use of sodium borohydride and carbon dioxide gas, which generates formoxy borohydride species in situ, promoting the formylation reaction .
Industrial Production Methods: Industrial production of N-(3-hydroxyphenyl)formamide typically involves the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity. Methods such as microwave-assisted formylation using DMF and acetic acid have been developed to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions: N-(3-Hydroxyphenyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
類似化合物との比較
N-Phenylformamide: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.
N-(4-Hydroxyphenyl)formamide: Similar but with the hydroxyl group in the para position, affecting its chemical properties and uses.
N-(2-Hydroxyphenyl)formamide:
Uniqueness: N-(3-Hydroxyphenyl)formamide is unique due to the position of the hydroxyl group, which can influence its reactivity and interactions in chemical and biological systems. This positional difference can lead to distinct properties and applications compared to its isomers .
特性
IUPAC Name |
N-(3-hydroxyphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-5-8-6-2-1-3-7(10)4-6/h1-5,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMAQVFRFZZDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179594 | |
| Record name | 3-Formylaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24891-35-8 | |
| Record name | 3-Formylaminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024891358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Formylaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-hydroxyphenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FORMYLAMINOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CYW1RFY6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(Chloroacetyl)amino]benzamide](/img/structure/B1271052.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1271053.png)

